(S)-5,8-Dimethylchroman-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9H,5-6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
WZWLBFFVAANRJP-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C2[C@H](CCOC2=C(C=C1)C)N |
Canonical SMILES |
CC1=C2C(CCOC2=C(C=C1)C)N |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of S 5,8 Dimethylchroman 4 Amine and Its Analogs
In Vitro Enzyme Inhibition Studies
Cholinesterase Inhibition: Kinetic Mechanisms and Selectivity
The investigation into the effects of chroman-based compounds on cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine, has revealed significant inhibitory activity. Analogs of (S)-5,8-Dimethylchroman-4-amine have been shown to interact with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases.
Kinetic analyses of chromone (B188151) and donepezil (B133215) hybrids, which share a structural scaffold with this compound, have demonstrated a mixed-type inhibition of AChE. nih.gov This mode of inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov Such a mechanism suggests that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com
One particular hybrid, compound 5c , exhibited a balanced inhibitory potential against both cholinesterases, with an IC50 value of 0.37 μM for AChE and 5.24 μM for BuChE. nih.gov This dual-binding capability is a noteworthy feature in the design of cholinesterase inhibitors. mdpi.com
Inhibitory Activity of Compound 5c against Cholinesterases
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.37 |
| Butyrylcholinesterase (BuChE) | 5.24 |
Data sourced from a study on chromone and donepezil hybrids. nih.gov
Monoamine Oxidase Inhibition: Isoform Selectivity (MAO-A vs. MAO-B)
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters and are established targets in the treatment of neurological disorders. tandfonline.com Studies on chromone derivatives have revealed their potential as inhibitors of both MAO isoforms, MAO-A and MAO-B. tandfonline.com
Research into a series of chromone derivatives identified compounds with selective inhibitory activity against MAO-B. nih.gov For instance, chromone 3-carboxylic acid was found to be a potent and selective MAO-B inhibitor with an IC50 value of 0.048 μM. nih.gov Another study focusing on chromone-hydroxypyridinone hybrids identified compound 17d as a selective hMAO-B inhibitor with an IC50 of 67.02 nM and a selectivity index of 11 over hMAO-A. mdpi.com
A theoretical investigation into thirty chromone derivatives further elucidated the structural features contributing to their selective inhibition of MAO-A and MAO-B. tandfonline.com These findings underscore the potential of the chroman scaffold in developing isoform-selective MAO inhibitors.
MAO-B Inhibitory Activity of Selected Chromone Analogs
| Compound | IC50 (μM) for MAO-B | Selectivity Index (SI) over MAO-A |
|---|---|---|
| Chromone 3-carboxylic acid | 0.048 | Not Specified |
| Compound 17d | 0.067 | 11 |
Data compiled from studies on chromone derivatives. nih.govmdpi.com
Sirtuin Inhibition: Selectivity Profiles (SIRT2 over SIRT1 and SIRT3)
Sirtuins, a class of NAD+-dependent deacetylases, are involved in a variety of cellular processes, and their modulation is a promising therapeutic strategy for age-related diseases. nih.gov Research has focused on developing selective inhibitors for the different sirtuin isoforms.
A series of substituted chroman-4-one and chromone derivatives have been identified as potent and selective inhibitors of SIRT2. nih.gov In these studies, compounds with substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold demonstrated significant inhibitory activity in the low micromolar range. nih.gov Notably, these compounds exhibited high selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov
For example, 8-bromo-6-chloro-2-pentylchroman-4-one (1a) was identified as a potent and highly selective SIRT2 inhibitor with an IC50 value of 4.5 μM, while showing less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 μM. nih.gov The enantiomer, (-)-1a , was even more potent with an IC50 of 1.5 μM. nih.gov
SIRT2 Inhibition by Chroman-4-one Analogs
| Compound | IC50 (μM) for SIRT2 | Inhibition of SIRT1 at 200 μM | Inhibition of SIRT3 at 200 μM |
|---|---|---|---|
| rac-1a | 4.5 | <10% | <10% |
| (-)-1a | 1.5 | <10% | <10% |
| (+)-1a | 4.5 | <10% | <10% |
Data from a study on substituted chroman-4-one and chromone derivatives as SIRT2-selective inhibitors. nih.gov
Pteridine (B1203161) Reductase 1 Inhibition in Parasitic Enzymes
Pteridine reductase 1 (PTR1) is an essential enzyme in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania species, and is a validated drug target for diseases like African sleeping sickness and leishmaniasis. nih.gov The chroman-4-one scaffold has been investigated for its potential to inhibit this parasitic enzyme. nih.gov
In a study evaluating three chroman-4-one analogs, these compounds were tested against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.govnih.gov Compound 1 from this series demonstrated inhibitory activity against both enzymes and also showed activity against the parasites themselves, with a selectivity index greater than 7 and low toxicity. nih.govnih.gov The inhibitory activity of these chroman-4-one derivatives was further elucidated through the solving of crystal structures of TbPTR1 in complex with compound 1 . nih.govnih.gov These findings provide a structural basis for the further optimization of this scaffold for the development of novel anti-parasitic agents. nih.govnih.gov
Tubulin Assembly Inhibition
Tubulin is a key component of microtubules, which are essential for various cellular functions, including mitosis. nih.gov Inhibition of tubulin polymerization is a well-established strategy in cancer therapy. nih.gov The investigation of chroman-based compounds has revealed a connection to this pathway.
The inhibition of SIRT2 by chroman-4-one derivatives has been shown to lead to the hyperacetylation of α-tubulin. nih.gov Since α-tubulin is a primary component of microtubules, this finding suggests an indirect regulatory role of these compounds on microtubule dynamics. While this does not represent direct inhibition of tubulin assembly, it indicates a modulation of a key protein involved in this process. Further research is necessary to determine if this compound or its analogs directly inhibit the polymerization of tubulin.
In Vitro Receptor Binding and Functional Assays
Research into chroman derivatives has revealed their potential as ligands for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the treatment of neuropsychiatric disorders. Studies on various analogs aim to understand the structure-activity relationships (SAR) that govern their binding affinity and functional activity at this receptor.
A series of lactam-fused chroman derivatives with 3-amino substituents have been evaluated for their affinity for the 5-HT1A receptor. doi.org The design of these compounds often involves combining a chroman-based pharmacophore, known for 5-HT1A antagonism, with fragments of indolealkylamines. doi.org This strategy has produced compounds with significant binding affinities for both the 5-HT1A receptor and the serotonin transporter. doi.org For instance, certain five-membered lactam chroman analogs with a propyl chain linker have demonstrated greater affinity for both binding sites compared to their six-membered ring lactam counterparts. doi.org
Functional assays, such as the forskolin-stimulated adenylate cyclase assay in CHO cells expressing the human 5-HT1A receptor, have been used to determine the antagonist properties of these compounds. researchgate.net In these assays, compounds are evaluated for their ability to inhibit the effects of a known agonist. doi.org Some lactam-fused chroman derivatives have been identified as 5-HT1A antagonists in such in vitro models. doi.org The stereochemistry at the 3-position of the chroman ring, along with the presence of a cyclopropylmethyl group, appears to play a significant role in the antagonistic properties of these molecules. doi.org
Furthermore, novel pyridyl-fused 3-amino chroman derivatives have been synthesized and evaluated for their activity at the 5-HT1A receptor. researchgate.net One of the lead compounds from this series demonstrated a high binding affinity for the 5-HT1A receptor. researchgate.net
Here is an interactive data table summarizing the 5-HT1A receptor binding affinities for a selection of chroman analogs:
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Functional Activity |
| Lactam-Fused Chroman Analog 45 | Not explicitly stated, but antagonist activity confirmed | 5-HT1A Antagonist |
| Lactam-Fused Chroman Analog 53 | Not explicitly stated, but antagonist activity confirmed | 5-HT1A Antagonist |
| Pyridyl-Fused Chroman Analog 5 | 96 | Agonist |
| C6-Fluoro Analog 3c | 0.22 | Antagonist |
Note: The data presented is for analogs of this compound and not the specific compound itself, as detailed in the cited literature.
In the quest for improved antidepressants, a key strategy has been the development of dual-acting compounds that inhibit the serotonin transporter (SERT) and also possess 5-HT1A receptor antagonist properties. doi.org This dual mechanism is hypothesized to accelerate the onset of antidepressant effects and potentially reduce side effects associated with selective serotonin reuptake inhibitors (SSRIs). doi.org
The SAR of lactam-fused and pyridyl-fused chroman derivatives has been explored to optimize their affinity for SERT. doi.orgresearchgate.net Many of these compounds have been found to exhibit binding affinity for both the 5-HT1A receptor and SERT. doi.org The design often incorporates a known serotonin transporter pharmacophore linked to a chroman amine. doi.org
For example, a series of pyridyl-fused amino chroman derivatives were evaluated for their dual 5-HT transporter inhibitory and 5-HT1A receptor activities. researchgate.net The most promising compound from this series showed a high binding affinity for the serotonin transporter. researchgate.net Similarly, certain lactam-fused chroman analogs demonstrated significant affinity for the 5-HT transporter. doi.org
The following interactive data table presents the serotonin transporter binding affinities for selected chroman analogs:
| Compound | Serotonin Transporter Affinity (Ki, nM) |
| Pyridyl-Fused Chroman Analog 5 | 9.8 |
| Lactam-Fused Chroman Analog 33 | 5 |
| Lactam-Fused Chroman Analog 34 | 0.5 |
Note: The data presented is for analogs of this compound and not the specific compound itself, as detailed in the cited literature.
ATP-sensitive potassium (KATP) channels are crucial in linking cellular metabolism to electrical excitability in pancreatic β-cells, thereby regulating insulin (B600854) secretion. The modulation of these channels presents a therapeutic target for metabolic disorders. Research on 2,2-dimethylchroman (B156738) derivatives has investigated their effects on glucose-induced insulin release from rat pancreatic islets.
Studies comparing 2,2-dimethylchromans with their corresponding 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine analogs revealed that the chromans were generally more active in modulating glucose-induced insulin release. Interestingly, many of the tested 2,2-dimethylchromans exhibited a degree of tissue selectivity, being more potent on the pancreatic endocrine tissue than on vascular smooth muscle.
The following interactive data table summarizes the effects of selected 2,2-dimethylchroman analogs on insulin secretion:
| Compound | Effect on Glucose-Induced Insulin Release |
| (±)-Cromakalim (Reference) | Exhibits activity |
| Diazoxide (Reference) | Exhibits activity |
| 2,2-Dimethylchroman Analogs | Generally more active than benzoxazine (B1645224) counterparts |
Note: The data presented is for analogs of this compound and not the specific compound itself, as detailed in the cited literature.
Preclinical In Vivo Pharmacological Models
The potential antidepressant-like effects of novel chroman derivatives are often evaluated in established animal models of depression. One such model is the forced swimming test (FST) in mice, which assesses the immobility time of the animals, with a reduction in immobility being indicative of an antidepressant-like effect. nih.gov
While specific in vivo data for this compound is not available, studies on related compounds provide a framework for its potential evaluation. For instance, a pyridyl-fused chroman analog, which showed high affinity for both the 5-HT1A receptor and SERT in vitro, also produced significant antidepressant-like effects in preclinical models, proving to be more efficacious than fluoxetine (B1211875) in those studies. researchgate.net Another study on different 4-amine derivatives demonstrated a dose-dependent reduction in immobility time in the FST in mice after both sub-chronic and repeated administration, without causing motor impairment. nih.gov These findings suggest that chroman-based compounds have the potential to exhibit antidepressant-like activity in vivo. nih.gov
The in vivo effects of chroman analogs on insulin release and vascular tone are critical for understanding their potential therapeutic applications in metabolic and cardiovascular diseases. The vasorelaxant properties of these compounds are typically assessed on isolated rat aorta rings.
Studies on 2,2-dimethylchroman derivatives have shown that while they are potent modulators of insulin secretion, their vasorelaxant activity can be less pronounced compared to reference compounds like (±)-cromakalim. For example, 4-arylurea-substituted 2,2-dimethylchromans were found to have a less pronounced myorelaxant effect on rat aorta compared to their benzoxazine counterparts. This suggests a degree of tissue selectivity, with some chroman analogs being more active on pancreatic β-cells than on vascular smooth muscle cells.
The following interactive data table provides a comparative overview of the activity of 2,2-dimethylchroman analogs in these models:
| Compound Class | Activity on Pancreatic β-Cells (Insulin Release) | Vasorelaxant Activity (Rat Aorta) |
| 2,2-Dimethylchromans | More potent | Generally less potent than reference compounds |
| 4-Arylurea-substituted Benzoxazines | Less potent than chromans | More pronounced than corresponding chromans |
Note: The data presented is for analogs of this compound and not the specific compound itself, as detailed in the cited literature.
Anti-inflammatory Activity via Inhibition of ICAM-1 Expression on Endothelial Cells
While no data exists for this compound, studies on related structures highlight the potential for this chemical family to modulate inflammatory markers. Intercellular Adhesion Molecule-1 (ICAM-1) is a key protein expressed on endothelial cells during inflammation, facilitating the adhesion of leukocytes. Inhibition of its expression is a target for anti-inflammatory therapies. nih.gov
Research into coumarin (B35378) derivatives, which share a benzopyran core with chromans, has shown notable activity. A study on 4,8-dimethylcoumarin derivatives found that PEGylated versions were effective at inhibiting TNF-alpha-induced ICAM-1 expression on human endothelial cells. nih.gov This suggests that the dimethyl substitution pattern on the aromatic ring of such structures may contribute to anti-inflammatory effects by interfering with the pathways that lead to ICAM-1 upregulation. nih.gov The inhibitory action on endothelial adhesion molecule expression is a potential mechanism for reducing the inflammatory response in diseases like psoriasis. nih.gov
Anti-parasitic Activity in Cellular and Animal Models
Specific anti-parasitic data for this compound was not found. However, research on other nitrogen-containing heterocyclic compounds has demonstrated significant anti-parasitic potential, often by targeting essential parasitic enzymes.
For example, a study on synthetic 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues revealed potent activity against the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov Several of these compounds were potent inhibitors of the T. gondii dihydrofolate reductase (DHFR) enzyme, a critical pathway for parasite survival. nih.gov The most promising compounds demonstrated selectivity for the parasitic enzyme over the host (rat liver) enzyme. One analogue, when administered to infected mice, prolonged survival to a degree comparable to the clinical agent clindamycin. nih.gov The use of nanoparticle delivery systems is also being explored to enhance the efficacy and reduce the side effects of various anti-parasitic drugs. nih.gov
Table 1: In Vitro Activity of Tetrahydroquinazoline (B156257) Analogs Against T. gondii
| Compound | Substitution Pattern | IC50 vs. T. gondii DHFR (µM) | Selectivity Index (Rat DHFR IC50 / T. gondii DHFR IC50) |
|---|---|---|---|
| 5d | 2-methoxybenzyl | 0.014 | Moderate (5-10 fold) |
| 5j | 2,5-dimethoxybenzyl | 0.057 | Not selective |
| 5k | 3,4-dimethoxybenzyl | 0.10 | Not selective |
| 5l | 3,4,5-trimethoxybenzyl | 0.091 | Not selective |
Data sourced from a study on tetrahydroquinazoline analogues. nih.gov
Assessment of Antitumor and Antiproliferative Activity in Cell Lines and Animal Models
No specific antitumor or antiproliferative data for this compound is publicly available. However, the broader class of chroman derivatives and related naphthoquinones have been investigated for their anticancer properties.
Studies on 5,8-O-dimethyl acylshikonin derivatives , which feature a dimethoxynaphthoquinone structure, have shown selective cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) while showing no toxicity to normal cells. nih.gov In vivo studies in mice confirmed that the placement of the side chain on the naphthoquinone core is critical for antitumor activity. nih.gov Other research on different heterocyclic structures, such as 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, has identified compounds with significant growth inhibition against a panel of 60 human cancer cell lines. researchgate.net For instance, one such compound showed a GI50 value of 4.56 µM against non-small cell lung cancer (HOP-92) and was found to have a mechanism correlated with the estrogen receptor modulator Tamoxifen. researchgate.net
Table 2: Antiproliferative Activity of Selected Analogous Compounds
| Compound Class | Cell Line | Activity Metric | Value |
|---|---|---|---|
| Acylshikonin Derivatives | MCF-7 (Breast) | Cytotoxicity | More active than shikonin (B1681659) |
| Acylshikonin Derivatives | MDA-MB-231 (Breast) | Cytotoxicity | More active than shikonin |
| Oxazolyl-benzenesulfonamide | HOP-92 (Lung) | GI50 | 4.56 µM |
| Oxazolyl-benzenesulfonamide | MDA-MB-468 (Breast) | GI50 | 21.0 µM |
Data compiled from studies on shikonin and oxazole (B20620) derivatives. nih.govresearchgate.net
Screening for Antioxidant Properties
While antioxidant screening results for this compound are not available, the chroman ring is a core feature of Vitamin E (tocopherol) and is known for its antioxidant capabilities. Research on various chroman derivatives confirms this potential.
One study evaluated a series of chroman-2-carboxamides for their ability to scavenge free radicals. researchgate.net The majority of the synthesized compounds were found to have more potent antioxidant activity than Trolox, a water-soluble analog of vitamin E, when tested in DPPH and hydrogen peroxide radical scavenging assays. researchgate.net Similarly, investigations into hexahydro-3,1-benzoxazin-2-imines , which also contain a fused heterocyclic ring system, demonstrated good antioxidant properties through electron transfer mechanisms in DPPH and ABTS radical scavenging assays. nih.gov The development of nanoantioxidants is an emerging field aiming to improve the low solubility and instability that can limit the effectiveness of traditional antioxidant compounds. mdpi.com
Table 3: Antioxidant Activity of Related Compound Classes
| Compound Class | Assay | Result |
|---|---|---|
| Chroman-2-carboxamides | DPPH Radical Scavenging | Majority more active than Trolox |
| Chroman-2-carboxamides | H2O2 Radical Scavenging | Majority more active than Trolox |
| Hexahydro-3,1-benzoxazin-2-imines | ABTS Radical Scavenging | Good antioxidant properties |
| Hexahydro-3,1-benzoxazin-2-imines | DPPH Radical Scavenging | Good antioxidant properties |
Information sourced from studies on chroman carboxamides and benzoxazin-2-imines. researchgate.netnih.gov
Computational and Biophysical Characterization of S 5,8 Dimethylchroman 4 Amine Interactions
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govunicas.it This technique is instrumental in drug discovery and involves the use of scoring functions to estimate the binding affinity of different poses. nih.govnih.gov
Molecular docking studies can predict how (S)-5,8-Dimethylchroman-4-amine accommodates itself within the active site of a target protein. For instance, in studies of other heterocyclic compounds, docking simulations have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. unicas.itnih.gov The process involves preparing the protein structure, often from a crystal structure, and then using software like AutoDock Vina to place the ligand into the binding site. nih.gov The results can reveal the most likely binding poses and the residues involved in the interaction.
A hypothetical docking study of this compound would likely show the dimethylchroman core engaging in hydrophobic interactions with nonpolar residues in the binding pocket, while the amine group could form hydrogen bonds with polar residues or a structured water molecule. The stereochemistry of the (S)-enantiomer would be critical in determining the precise fit and interaction pattern within the chiral environment of the protein's active site.
Once docked, conformational analysis of this compound within the binding pocket is essential to understand the energetic landscape of the bound state. This analysis examines the rotational freedom of the ligand's bonds and the resulting conformations it can adopt. The binding pocket of a protein can impose significant conformational constraints on a ligand. Molecular dynamics (MD) simulations can be employed to explore the dynamic nature of the ligand-protein complex and identify the most stable and populated conformations of the ligand within the binding site. These simulations can provide insights into how the protein and ligand adapt to each other upon binding.
Spectroscopic and Biophysical Techniques for Mechanism Elucidation
While computational methods provide valuable predictions, experimental techniques are necessary to confirm and refine these models. Spectroscopic and biophysical methods offer direct evidence of binding and can provide detailed structural information.
Saturation Transfer Difference (STD)-NMR spectroscopy is a powerful method for confirming the binding of a ligand to a protein and for identifying the parts of the ligand that are in closest contact with the receptor. nih.govnih.gov The experiment relies on the transfer of saturation from the protein to a bound ligand. By irradiating the protein with radiofrequency pulses, the protein's protons become saturated. This saturation is then transferred to any bound ligands through spin diffusion. When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum with protein saturation from a reference spectrum without, a difference spectrum is obtained that shows only the signals of the bound ligand. nih.gov
The relative intensities of the signals in the STD-NMR spectrum, known as the binding epitope, indicate which protons of this compound are in closest proximity to the protein surface. For example, a strong STD effect for the methyl groups would suggest they are buried in a hydrophobic pocket of the protein.
Table 1: Key Parameters in an STD-NMR Experiment
| Parameter | Description | Typical Values |
| Saturation Time | The duration of the selective irradiation of the protein. | 0.5 - 4 seconds |
| Ligand-to-Protein Ratio | The molar ratio of the ligand to the protein in the sample. | 10:1 to 100:1 |
| Temperature | The temperature at which the experiment is conducted. | 298 K (25 °C) |
| Magnetic Field Strength | The strength of the NMR spectrometer's magnet. | 400 - 800 MHz |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the three-dimensional structure and dynamics of molecules in solution. For this compound, 1D and 2D NMR experiments can be used to assign all the proton and carbon signals.
Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the solution conformation of the chroman ring and the relative orientation of the substituents. In the context of a protein-ligand complex, transferred NOESY (trNOESY) can be used to study the conformation of the bound ligand. This information is invaluable for validating and refining the models generated from molecular docking studies.
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov Obtaining a crystal structure of this compound in complex with its target protein would provide the most definitive picture of the binding mode. The process involves co-crystallizing the protein and the ligand and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
A high-resolution crystal structure would unambiguously show the conformation of this compound in the bound state, the specific interactions it makes with the protein, and the role of any mediating solvent molecules. While no specific crystal structure of this compound in a complex is publicly available, the structures of other chroman derivatives in complex with their targets have provided critical insights into their mechanisms of action.
Comprehensive Search Reveals No Specific Computational Studies on this compound
A thorough review of available scientific literature and chemical databases has found no specific studies detailing the computational and biophysical characterization of the chemical compound this compound. Consequently, the generation of an in-depth article focusing on its quantum-chemical calculations, as requested, cannot be fulfilled at this time due to the absence of published research on this particular molecule.
The intended article was to be structured around the computational analysis of this compound, with a specific focus on:
Density Functional Theory (DFT) for Reaction Mechanisms and Stereochemistry: This would involve a detailed examination of how DFT calculations could elucidate the potential reaction pathways and stereochemical outcomes for this compound. Such studies are crucial for understanding a molecule's reactivity and stability.
Computational Prediction of Pharmacologically Relevant Properties: This section would have explored the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These predictions are vital in the early stages of drug discovery to assess the viability of a compound as a potential therapeutic agent.
While computational methods like Density Functional Theory are widely used to investigate the properties of various amine-containing compounds, no specific research applying these techniques to this compound has been identified in the public domain. General principles from studies on similar molecules suggest that DFT could be a powerful tool for understanding its electronic structure and reactivity. However, without direct application to the compound , any discussion would be purely speculative and would not meet the required standards of scientific accuracy for the requested article.
Therefore, until research specifically focusing on the computational and biophysical characterization of this compound is published, a detailed and scientifically rigorous article on this topic cannot be produced.
Derivatives and Analogues of S 5,8 Dimethylchroman 4 Amine in Academic Research
Substituted Chroman-4-amines and Their Core Structures
The chroman-4-amine (B2768764) core is a key pharmacophore in various biologically active compounds. Academic research has focused on developing synthetic routes to this scaffold and its derivatives to explore their therapeutic potential.
The gem-dimethyl group is a notable structural feature in many natural products and has been strategically employed by medicinal chemists to enhance potency, metabolic stability, and pharmacokinetic profiles. nih.govscienceopen.comresearchgate.net Its presence can restrict conformational flexibility, leading to a more favorable interaction with biological targets. nih.gov In the context of the chroman skeleton, the 2,2-dimethyl substitution is of particular interest.
A significant breakthrough in the synthesis of this class of compounds was the development of an asymmetric synthesis for 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. researchgate.net This multi-step process provides access to chiral amines with high enantioselectivity. The synthesis begins with the corresponding 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-ones. These ketones undergo a highly enantioselective reduction using borane (B79455) (BH₃) in the presence of a catalytic amount of Corey's oxazaborolidine, yielding the corresponding chiral 4-ols in quantitative yields. researchgate.net
The subsequent conversion to the amine is achieved through a three-step sequence that preserves the stereochemistry:
Mesylation: The chroman-4-ol is treated with methanesulfonic anhydride (B1165640) in the presence of a base like diisopropylethylamine to form the mesylate. researchgate.net
Azidation: The mesylate is then converted to a 4-azido derivative by reaction with tetra-n-butylammonium azide (B81097). researchgate.net
Reduction: Finally, the azide is reduced to the primary amine using the Staudinger reaction (triphenylphosphine followed by water), which proceeds under mild conditions without loss of stereochemical integrity. researchgate.net
This synthetic route, summarized in the table below, has been successfully applied to a variety of substituted 2,2-dimethylchroman-4-ones, demonstrating its utility in generating a library of chiral 4-amino-chroman derivatives for further study. researchgate.net
Table 1: Asymmetric Synthesis of 4-Amino-2,2-dimethylchromans
| Step | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1. Reduction | BH₃, (R)-oxazaborolidine, THF | (S)-3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-4-ol | researchgate.net |
| 2. Mesylation | Methanesulfonic anhydride, Diisopropylethylamine, THF, -60°C | 4-Mesyloxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | researchgate.net |
| 3. Azidation | Tetra-n-butylammonium azide, THF | (R)-4-Azido-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | researchgate.net |
| 4. Reduction | Triphenylphosphine, THF/H₂O | (S)-4-Amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran | researchgate.net |
Fusing a lactam ring to the chroman core creates a novel class of bicyclic and tricyclic structures with distinct chemical properties and biological activities. Research in this area has led to the synthesis of compounds with dual affinity for key neurological targets. nih.govnih.gov Specifically, lactam-fused chroman derivatives possessing 3-amino substituents have been evaluated for their interaction with the 5-HT₁ₐ receptor and the serotonin (B10506) transporter (SERT). nih.govacs.org
The synthetic strategy for these molecules often relies on the presence of a carboxylic acid moiety on a phenol (B47542) precursor, which facilitates the formation of the lactam ring. acs.org The structure-activity relationship (SAR) studies of these compounds have revealed several key insights:
The size of the fused lactam ring (five-membered vs. six-membered) influences binding affinity. acs.org
The stereochemistry at the 3-position of the chroman ring is crucial for functional activity. acs.org
Substituents on the basic amine group can be modulated to fine-tune the potency at both the 5-HT₁ₐ receptor and SERT. acs.org
Certain compounds from these series have demonstrated 5-HT₁ₐ antagonist activity in in vitro models, highlighting their potential as dual-acting agents for treating depression. nih.govnih.gov Additionally, a one-pot, three-component reaction has been developed for the highly diastereoselective synthesis of chromeno β-lactam hybrids, which have shown potential anti-inflammatory and anticancer activities. researchgate.net
Chroman-4-one and Chroman-4-ol Derivatives as Precursors or Related Scaffolds
Chroman-4-ones are foundational building blocks in the synthesis of a wide array of more complex chroman derivatives, including (S)-5,8-Dimethylchroman-4-amine. researchgate.netnih.gov They are considered privileged structures in drug discovery and can be synthesized through various methods. nih.govresearchgate.net
A common and efficient method for synthesizing 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.govacs.org The use of microwave irradiation can significantly accelerate this reaction. nih.govacs.org For the synthesis of 2,2-dimethylchromanones, a method involving the condensation of a phenol with 3,3-dimethylacrylic acid in the presence of a catalyst like bismuth(III) triflate has been reported. researchgate.net Another approach uses β-hydroxyisovaleric acid condensed with a phenol using boron fluoride-etherate. researchgate.net
Table 2: Selected Synthetic Methods for Chroman-4-one Scaffolds
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aldol/Oxa-Michael | 2'-Hydroxyacetophenone, Aldehyde | DIPA, EtOH, Microwave (160-170°C) | 2-Alkyl-chroman-4-ones | nih.govacs.org |
| Tandem Reaction | Electron-rich phenol, 3,3-Dimethylacrylic acid | Bismuth(III) triflate, Toluene | 2,2-Dimethyl-chroman-4-ones | researchgate.net |
| Condensation | Phenol, β-Hydroxyisovaleric acid | Boron fluoride-etherate | 2,2-Dimethyl-chroman-4-ones | researchgate.net |
Chroman-4-ol derivatives are key intermediates that are typically generated via the reduction of the corresponding chroman-4-one. As detailed in section 6.1.1, the asymmetric reduction of chroman-4-ones is a critical step in producing chiral chroman-4-ols, which serve as direct precursors for the synthesis of chiral chroman-4-amines. researchgate.net
Novel Ring-Fused Chroman Systems in Chemical Synthesis
The synthesis of novel ring-fused chroman systems is an active area of research, aiming to create structurally complex molecules with unique three-dimensional shapes for biological screening. A powerful strategy for constructing these systems involves the use of ortho-quinone methide (o-QM) intermediates. ucl.ac.uk These highly reactive species can undergo inverse electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles to produce fused-ring flavonoid systems in a highly regioselective manner. ucl.ac.ukchemrxiv.org
Another approach involves the intramolecular [4+2] cycloaddition of o-quinonemethides generated from 2-(1-hydroxy-5-alkenyl)phenol derivatives, which yields fused 6-6-5 ring systems (hexahydrocyclopenta[c] nih.govbenzopyrans). nih.gov The reactivity and selectivity of this cycloaddition depend on the substituents on both the aromatic ring and the dienophilic olefin moiety. nih.gov
Furthermore, the fusion of a chroman motif with other privileged structures, like the tetralin unit, has been explored to generate new bioactive molecules. Researchers have reported the stereoselective synthesis of chroman-fused tetralins, which are B-ring-modified analogues of the natural product brazilin, through an intramolecular epoxide ring-opening cyclization strategy. researchgate.net This method presents a significant challenge in controlling the stereochemistry at the ring junction to preferentially form the cis-fused researchgate.netresearchgate.net ring system. researchgate.net
Functionalized Chroman Derivatives with Diverse Heterofunctionalities
Introducing diverse heteroatoms and functional groups onto the chroman scaffold is a key strategy for modulating the physicochemical properties and biological activity of the resulting molecules. researchgate.net Synthetic modifications have been successfully performed at various positions of the chroman-4-one ring, including the 2-, 3-, 6-, and 8-positions. researchgate.net
For example, bromination at the 3-position of a chroman-4-one provides a versatile intermediate from which various substituents (e.g., -NH₂, -OAc, -CN) can be introduced via substitution reactions. researchgate.net Radical cascade reactions have also been employed to introduce functional groups. The reaction of 2-(allyloxy)arylaldehydes with oxamic acids under metal-free conditions generates carbamoyl (B1232498) radicals, leading to amide-containing chroman-4-one derivatives. nih.gov Similarly, radical-directed regioselective difunctionalization of alkene derivatives using carboxylic acids has been developed to create peroxygenated products. organic-chemistry.org
Naturally Occurring Chromane-Based Compounds and Their Academic Relevance
Chromane (B1220400) and its derivatives, such as chromanones, are ubiquitous in nature, particularly in plants and fungi, and are present in the human diet. researchgate.netnih.gov These natural products are recognized as privileged structures because they serve as templates for designing therapeutic molecules with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net
Examples of naturally occurring 2-phenyl chroman-4-ones, also known as flavanones, include:
Naringenin: A polyhydroxylated flavanone (B1672756) known for its antioxidant, anti-inflammatory, and immune-modulating properties. researchgate.net
Sakuranetin: A phytoalexin that shows activity against fungal spore germination. researchgate.net
Eriodictyol: A cathecholic flavanone used as a taste-modifying agent. researchgate.net
The academic relevance of these compounds is immense. They serve as lead structures for the development of new drugs and as tools to probe biological pathways. researchgate.net The structural diversity and established biological activities of natural chromanes inspire chemists to synthesize new analogues and derivatives, including those based on the this compound scaffold, in the ongoing search for novel therapeutic agents. researchgate.netresearchgate.net
Advanced Methodologies in Chroman 4 Amine Research
Chiral Separation Techniques and Enantiomeric Purity Determination (e.g., Chiral HPLC)
The biological activity of chiral molecules is often stereospecific, making the separation of enantiomers and the precise determination of enantiomeric purity critical steps in drug discovery and development. For chroman-4-amines, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and powerful method for achieving this. mdpi.com
The principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus separation. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines. researchgate.net The selection of the CSP, mobile phase composition (often a mixture of hexane (B92381) and an alcohol like 2-propanol), and the use of acidic additives can be optimized to achieve baseline separation of the enantiomers. researchgate.netacs.org
Another common strategy is the indirect method, where the enantiomeric amine mixture is reacted with a chiral derivatizing agent to form diastereomers. core.ac.uk These diastereomeric products, unlike the original enantiomers, have different physical properties and can be separated on a conventional achiral HPLC column. core.ac.ukglobalresearchonline.net
The enantiomeric purity, or enantiomeric excess (e.e.), is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. Modern HPLC methods can be highly sensitive, allowing for the quantification of even minor enantiomeric impurities. researchgate.net For instance, a developed analytical method was successfully applied to determine the enantiomeric purity of commercially available (S)-α-methylbenzylamine, revealing an impurity of just 0.35%. researchgate.net
| Technique | Principle | Application to Chroman-4-amines | Key Considerations |
| Direct Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | Separation of (S)- and (R)-5,8-Dimethylchroman-4-amine for analytical quantification or preparative isolation. | Choice of CSP (e.g., polysaccharide-based), mobile phase composition, and flow rate are critical for resolution. researchgate.netacs.org |
| Indirect Chiral HPLC | Derivatization of enantiomers with a chiral agent to form diastereomers, which are then separated on an achiral column. core.ac.uk | Reaction with agents like (S)-(+)-(1-napthyl)-ethyl isocyanate followed by standard RP-HPLC. globalresearchonline.net | Requires a suitable reactive functional group (the amine), and the derivatizing agent must be enantiomerically pure. core.ac.uk |
| NMR Spectroscopy with Chiral Solvating Agents | Formation of transient diastereomeric complexes in solution, causing distinguishable chemical shifts for each enantiomer in the NMR spectrum. nih.gov | Rapid determination of enantiomeric excess by integrating distinct resonance peaks without chromatographic separation. | Requires a suitable chiral solvating agent (e.g., BINOL derivatives) and may be less accurate for very high purity samples compared to HPLC. nih.gov |
Comprehensive Spectroscopic Characterization Techniques (FT-IR, HRMS, Elemental Analysis)
Following synthesis and purification, the definitive identification and structural confirmation of (S)-5,8-Dimethylchroman-4-amine require a combination of spectroscopic techniques. These methods provide orthogonal information that, when combined, confirms the molecular structure, mass, and elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of a chroman-4-amine (B2768764) would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. For example, N-H stretching vibrations for the primary amine group typically appear in the region of 3300-3500 cm⁻¹, while C-H stretches for the aromatic and aliphatic portions appear around 2850-3100 cm⁻¹. The C=O stretch of the precursor chroman-4-one (around 1680 cm⁻¹) would be absent, confirming the reduction to an amine. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental formula of the compound with high confidence, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₁H₁₅NO), HRMS would confirm the molecular weight and formula by matching the experimental mass to the theoretical calculated mass to within a few parts per million (ppm).
Elemental Analysis determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values provides strong evidence of the sample's purity and corroborates the proposed structure.
| Technique | Information Provided | Expected Results for this compound (C₁₁H₁₅NO) |
| FT-IR Spectroscopy | Presence of functional groups. | N-H stretching (amine) ~3300-3500 cm⁻¹; Aromatic C-H stretching ~3000-3100 cm⁻¹; Aliphatic C-H stretching ~2850-2960 cm⁻¹; Aromatic C=C bending ~1450-1600 cm⁻¹; C-N stretching ~1020-1250 cm⁻¹; C-O-C stretching (ether) ~1200-1260 cm⁻¹. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | The experimentally determined m/z value for the protonated molecule [M+H]⁺ would closely match the calculated exact mass of C₁₁H₁₆NO⁺. |
| Elemental Analysis | Percentage composition of C, H, N. | Experimental values for %C, %H, and %N would be in close agreement (typically within ±0.4%) with the theoretical values: C, 74.54%; H, 8.53%; N, 7.90%. |
Microplate-Based Assays for High-Throughput Screening in Preclinical Research
To efficiently evaluate the therapeutic potential of new chemical entities like this compound and its analogs, high-throughput screening (HTS) is an indispensable tool in modern drug discovery. These campaigns rely on microplate-based assays, which allow for the simultaneous testing of thousands of compounds in a miniaturized, automated, and cost-effective manner.
Microplates, typically with 96, 384, or 1536 wells, serve as miniature test tubes. Each well contains the biological target (e.g., an enzyme or receptor), necessary reagents, and a test compound from a chemical library. The activity of the compound is measured by detecting a signal, most commonly an optical readout such as absorbance, fluorescence intensity, or luminescence.
For instance, a library of chroman-4-one derivatives, the precursors to chroman-4-amines, was screened to identify inhibitors of the enzyme pteridine (B1203161) reductase 1 (PTR1) from the parasite Trypanosoma brucei. Such assays often utilize the generation of a fluorescent or luminescent product by the enzyme; an effective inhibitor would prevent this signal from developing. The CellTiter-Glo assay, which measures cellular ATP levels via luminescence to assess cell viability, is another common microplate-based method used to evaluate compound cytotoxicity. These screening platforms enable the rapid identification of "hits"—compounds that display a desired biological activity—which can then be selected for further optimization in lead development programs.
| Assay Format | Principle | Application in Chroman-4-amine Research | Example Readout |
| Enzyme Inhibition Assay | Measures the ability of a compound to block the activity of a target enzyme. | Screening for inhibitors of kinases, cholinesterases, or other enzymes relevant to a disease target. | Fluorescence, Luminescence, Absorbance. |
| Cell Viability/Cytotoxicity Assay | Quantifies the number of living cells in a culture after exposure to a compound. | Determining the toxicity profile of compounds against various cell lines. | Luminescence (e.g., ATP measurement), Colorimetric (e.g., MTT assay). |
| Receptor Binding Assay | Measures the ability of a compound to bind to a specific cell surface or nuclear receptor. | Identifying compounds that modulate the function of G-protein coupled receptors (GPCRs) or other receptor targets. | Fluorescence Polarization (FP), TR-FRET, Radiometric. |
| Reporter Gene Assay | Measures the effect of a compound on the expression of a specific gene linked to a detectable reporter (e.g., luciferase). | Screening for compounds that activate or inhibit specific cellular signaling pathways. | Luminescence, Fluorescence. |
Future Research Directions for S 5,8 Dimethylchroman 4 Amine in Academic Context
Development of Novel Stereoselective and Sustainable Synthetic Pathways
The efficient and stereocontrolled synthesis of (S)-5,8-Dimethylchroman-4-amine and its analogs is paramount for extensive biological evaluation. While classical methods like reductive amination of the corresponding chroman-4-one are established, future research should prioritize the development of more sustainable and stereoselective routes.
One promising avenue lies in the realm of biocatalysis. The use of imine reductases (IREDs) has shown significant potential for the asymmetric synthesis of chiral amines from ketones, offering high stereoselectivity and environmentally benign reaction conditions. Screening a diverse panel of IREDs against 5,8-dimethylchroman-4-one could lead to the identification of highly efficient biocatalysts for the direct and selective production of the (S)-enantiomer.
Furthermore, advancements in photoredox catalysis could enable novel, mild, and efficient synthetic transformations. rsc.orgnih.gov For instance, a visible-light-mediated Giese-type reaction could be explored for the synthesis of chroman-4-one precursors, which can then be converted to the desired amine. rsc.org These modern synthetic strategies not only offer improvements in efficiency and stereoselectivity but also align with the principles of green chemistry by minimizing waste and the use of harsh reagents. acs.org
Elucidation of Underexplored Molecular Mechanisms and Off-Target Interactions
A comprehensive understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its rational development as a therapeutic agent. While the chroman-4-amine (B2768764) scaffold has been associated with various targets, including the 5-HT1A receptor and the human Bradykinin B1 receptor, the specific interactions of the 5,8-dimethyl substituted analog remain largely unexplored. core.ac.uk
Future research should employ a combination of in vitro and in silico techniques to identify and validate the primary biological targets of this compound. This includes target-based screening against a panel of receptors, enzymes, and ion channels implicated in relevant disease pathways. Techniques such as molecular docking can provide initial insights into potential binding modes and affinities, guiding experimental validation. nih.gov
Equally important is the investigation of potential off-target interactions to build a comprehensive safety profile. Broad-based pharmacological profiling can help identify any unintended interactions with other biological macromolecules, which is critical for predicting potential side effects early in the drug discovery process.
Expansion of Structure-Activity Relationship Studies to Novel Biological Targets
Building upon the identification of new biological targets, a systematic exploration of the structure-activity relationships (SAR) for this compound and its derivatives is a critical next step. nih.govnih.gov The chroman-4-one framework is a versatile scaffold, and even minor modifications can significantly impact biological activity. acs.org
Future SAR studies should systematically probe the effects of modifying the substituents at various positions of the chroman ring and the amine functionality. For instance, the influence of different alkyl or aryl groups at the 2-position, as well as the impact of various substituents on the aromatic ring, should be investigated. acs.org This systematic approach will allow for the development of a comprehensive SAR model, providing valuable insights into the key structural features required for potent and selective activity at novel biological targets.
Rational Design of Next-Generation Derivatives with Optimized Preclinical Profiles
The insights gained from SAR studies will pave the way for the rational design of next-generation derivatives of this compound with optimized preclinical profiles. nih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities.
Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of the target-ligand complex, can provide atomic-level details of the binding interactions. researchgate.net This information is invaluable for designing new analogs with improved affinity and specificity. For example, if the binding pocket contains a specific hydrophobic region, derivatives with complementary lipophilic substituents can be designed to enhance binding.
In addition to improving target engagement, the design of next-generation derivatives should also focus on optimizing absorption, distribution, metabolism, and excretion (ADME) properties. This involves a multi-parameter optimization process to ensure that the new compounds have favorable pharmacokinetic profiles suitable for in vivo efficacy studies.
Integration of Advanced Computational Chemistry and Artificial Intelligence in Chroman-4-amine Discovery
Q & A
Q. What are the recommended synthetic routes for (S)-5,8-Dimethylchroman-4-amine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis of this compound typically involves asymmetric reductive amination of a chroman-4-one precursor. A chiral catalyst, such as (R)- or (S)-BINAP-ruthenium complexes, can be used to achieve high enantiomeric excess (≥98%) . Alternatively, enzymatic resolution using lipases or transaminases may separate enantiomers post-synthesis . Key steps include:
- Intermediate preparation : 5,8-Dimethylchroman-4-one synthesis via Friedel-Crafts alkylation or cyclization.
- Reductive amination : Use of NaBH₃CN or H₂/Pd-C in the presence of a chiral directing group.
- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group positions (δ ~1.2–1.5 ppm for CH₃) and chroman ring conformation .
- X-ray Crystallography : Resolve absolute configuration; compare with (R)-enantiomer for stereochemical validation .
- Polarimetry : Specific optical rotation ([α]D²⁵) should align with literature values for (S)-configured chroman amines (e.g., [α]D²⁵ = +15° to +30°) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK-293 cells transfected with target receptors .
- Enzyme inhibition : Kinetic assays (IC₅₀ determination) with cytochrome P450 isoforms or monoamine oxidases .
- Solubility screening : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid to assess bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics . Strategies include:
- Metabolite profiling : LC-MS/MS to identify major metabolites (e.g., N-demethylation or glucuronidation) .
- PK/PD modeling : Correlate plasma concentration-time curves (AUC, Cₘₐₓ) with target engagement using microdialysis in rodent brains .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Q. What computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding poses in serotonin receptors (e.g., 5-HT₁₀) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR models : Train on chroman-4-amine derivatives to correlate substituent effects (e.g., methyl groups at C5/C8) with logP and pKa .
Q. How do steric and electronic effects of 5,8-dimethyl substitution influence reactivity in downstream derivatization?
Methodological Answer:
- Steric hindrance : Methyl groups at C5/C8 reduce nucleophilic attack at C4; use bulky electrophiles (e.g., tert-butyl chloroformate) for selective N-acylation .
- Electronic effects : Increased electron density at C4-amine enhances resistance to oxidation; confirm via cyclic voltammetry (Eₚₐ ≈ +0.8 V vs. Ag/AgCl) .
Q. What strategies mitigate racemization during scale-up synthesis?
Methodological Answer:
- Low-temperature protocols : Conduct reductive amination below –20°C to suppress epimerization .
- Continuous flow reactors : Minimize residence time in basic conditions (e.g., during workup) .
- In-line monitoring : PAT tools (e.g., FTIR) for real-time enantiomeric excess tracking .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
Methodological Answer:
Q. What analytical techniques differentiate this compound from its regioisomers?
Methodological Answer:
- HRMS : Exact mass (e.g., m/z 193.1467 [M+H]⁺) and isotopic pattern (Br vs. CH₃) .
- NOESY NMR : Cross-peaks between C5-CH₃ and H3/H4 confirm substitution pattern .
Q. How can enantiomer-specific effects be validated in preclinical models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
